Product packaging for 5-Ethoxy-[1,2]naphthoquinone(Cat. No.:)

5-Ethoxy-[1,2]naphthoquinone

Cat. No.: B8312272
M. Wt: 202.21 g/mol
InChI Key: HYLCTDVXOXPGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-[1,2]naphthoquinone is a synthetic naphthoquinone derivative of interest in pharmacological and chemical research. Naphthoquinones are a significant class of organic compounds known for their diverse biological activities, which include antitumor, antibacterial, antifungal, and anti-inflammatory effects . The biological properties of naphthoquinones are largely governed by their ability to participate in redox cycling and generate reactive oxygen species (ROS), leading to oxidative stress in biological systems . The specific position of the carbonyl groups defines the quinone; the [1,2]-naphthoquinone isomer, with its adjacent carbonyl configuration, exhibits distinct physical, chemical, and pharmacological properties compared to the more common [1,4]-naphthoquinone isomer . Researchers are exploring the structure-activity relationships of naphthoquinones, where the introduction of substituents, such as the ethoxy group in this compound, can strategically modify their oxidation/reduction potentials, solubility, and interactions with biological targets . This makes this compound a valuable scaffold for developing novel bioactive compounds. Potential research applications for this compound include serving as a building block in organic synthesis, a candidate in antimicrobial susceptibility assays, or a probe for studying oxidative stress mechanisms in cellular models. Furthermore, naphthoquinone derivatives have shown promise in neuroprotective research, with studies indicating mechanisms such as the inhibition of specific receptors and the prevention of protein aggregation related to neurodegenerative diseases . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Handling should occur in a controlled laboratory environment with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B8312272 5-Ethoxy-[1,2]naphthoquinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

5-ethoxynaphthalene-1,2-dione

InChI

InChI=1S/C12H10O3/c1-2-15-11-5-3-4-9-8(11)6-7-10(13)12(9)14/h3-7H,2H2,1H3

InChI Key

HYLCTDVXOXPGGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C=CC(=O)C2=O

Origin of Product

United States

Mechanistic Organic Chemistry and Reactivity of 5 Ethoxy 1 2 Naphthoquinone

Electron Transfer and Redox Behavior of 5-Ethoxy-mdpi.comnih.govnaphthoquinone

The capacity of quinones to accept electrons and participate in redox cycling is fundamental to their chemical nature. This behavior involves the formation of reactive intermediates that can engage with molecular oxygen and other cellular components.

Like other quinones, 5-Ethoxy- mdpi.comnih.govnaphthoquinone can undergo reduction through two sequential one-electron transfer steps. nih.govresearchgate.net The initial acceptance of a single electron transforms the quinone (Q) into a highly reactive semiquinone radical anion (SQ•−). nih.govacs.org This intermediate is resonance-stabilized, with the unpaired electron and negative charge delocalized across the aromatic system and both carbonyl oxygens.

Q + e⁻ ⇌ SQ•⁻

This semiquinone radical can be further reduced by accepting a second electron, yielding a dianion (Q²⁻), which in a protic solvent will exist as the corresponding hydroquinone (B1673460) or, more accurately for a 1,2-naphthoquinone (B1664529), a catechol. nih.gov

SQ•⁻ + e⁻ ⇌ Q²⁻

Under physiological conditions, these reduction processes can be catalyzed by various flavoprotein enzymes, such as NADPH-cytochrome P450 reductase. mdpi.comnih.gov The stability and reactivity of the resulting semiquinone radical are key determinants of the subsequent chemical and biological effects.

The electrochemical properties of a naphthoquinone are significantly modulated by the nature and position of its substituents. nih.gov The ethoxy group at the C-5 position of the naphthoquinone ring acts as an electron-donating group (EDG) through the resonance effect (+R), increasing the electron density of the π-system. This increased electron density makes the quinone moiety less electrophilic and therefore more difficult to reduce.

CompoundSubstituent EffectExpected Impact on Reduction Potential (E°)
1,2-NaphthoquinoneReference CompoundBaseline
5-Hydroxy-1,2-naphthoquinoneElectron-Donating (+R), H-BondingIncrease (less negative)
5-Ethoxy- mdpi.comnih.govnaphthoquinone Electron-Donating (+R)Decrease (more negative)
5-Nitro-1,2-naphthoquinoneElectron-Withdrawing (-I, -R)Increase (less negative)

This table illustrates the expected trends based on substituent electronic effects.

A critical aspect of the redox behavior of naphthoquinones is the process of autoxidation. The reduced forms, particularly the semiquinone radical and the catechol, can react with molecular oxygen (O₂) to regenerate the parent quinone. nih.gov This process, known as redox cycling, results in the formation of reactive oxygen species (ROS), primarily the superoxide (B77818) anion radical (O₂•⁻). researchgate.nettmc.edu

SQ•⁻ + O₂ → Q + O₂•⁻

The generated superoxide can then dismutate to form hydrogen peroxide (H₂O₂). The rate of autoxidation is dependent on several factors, including pH and the electronic properties of the substituents on the quinone ring. Studies on various naphthohydroquinones have shown that alkoxy derivatives readily undergo autoxidation, and this rate can be influenced by the presence of the parent naphthoquinone, which can accelerate the process. sigmaaldrich.com The autoxidation of the 5-ethoxy-1,2-dihydroxynaphthalene (the reduced form of 5-ethoxy-1,2-naphthoquinone) is therefore a plausible pathway for ROS generation in aerobic environments. mdpi.com

Electrophilic Reactivity and Nucleophilic Additions

The electron-deficient nature of the quinone ring makes it susceptible to attack by nucleophiles. For 1,2-naphthoquinones, the C-4 position is particularly electrophilic and serves as the primary site for conjugate additions.

5-Ethoxy- mdpi.comnih.govnaphthoquinone can act as a Michael acceptor, undergoing 1,4-conjugate addition with soft biological nucleophiles. mdpi.com Thiol-containing molecules, such as the antioxidant glutathione (GSH) and cysteine residues in proteins, are particularly reactive. The mechanism involves the attack of the thiolate anion (RS⁻) on the C-4 position of the quinone ring, followed by tautomerization of the resulting enolate to form a stable substituted catechol adduct. nih.govsci-hub.se

Similarly, amine nucleophiles can react via an aza-Michael addition. Studies on the parent 1,2-naphthoquinone and its derivatives show that primary amines readily add to the quinone system. nih.gov For instance, the reaction of 4-ethoxy-1,2-naphthoquinone with aliphatic amines yields 1,4-naphthoquinone (B94277) monoimine derivatives, indicating a complex reaction involving initial nucleophilic attack followed by rearrangement. rsc.org This suggests that 5-Ethoxy- mdpi.comnih.govnaphthoquinone would exhibit similar reactivity towards primary and secondary amines found in biological macromolecules.

The electrophilic nature of 5-Ethoxy- mdpi.comnih.govnaphthoquinone facilitates covalent bond formation with amino acid residues in peptides and proteins. nih.gov The specific sites of adduction are determined by the nucleophilicity of the amino acid side chains.

Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and is expected to be a primary target, reacting via a thia-Michael addition at the C-4 position. nih.gov

Lysine: The ε-amino group of lysine can also act as a nucleophile, forming a C-N bond through an aza-Michael addition. nih.gov

Histidine: The imidazole side chain of histidine has been identified as another potential site for adduction with 1,2-naphthoquinone. plos.org

N-terminus: The free α-amino group at the N-terminus of a peptide can also participate in nucleophilic addition. nih.gov

Studies using model peptides and 1,2-naphthoquinone have confirmed the formation of mono- and di-adducts on these specific residues. nih.govplos.org The covalent modification of these amino acids can lead to significant alterations in protein structure and function.

Amino Acid ResidueNucleophilic GroupType of Reaction with 5-Ethoxy- mdpi.comnih.govnaphthoquinone
CysteineThiol (-SH)Thia-Michael Addition
LysineAmine (-NH₂)Aza-Michael Addition
HistidineImidazoleNucleophilic Addition
N-terminal residueα-Amine (-NH₂)Aza-Michael Addition

Complexities in Reactions with Primary Aliphatic Amines

The reaction of 1,2-naphthoquinones with primary amines is known to be complex, often yielding products with a rearranged quinone core. Studies on the parent 1,2-naphthoquinone show that its reaction with primary aliphatic amines, such as n-butylamine, does not result in a simple addition product. Instead, it leads to the formation of a 2-amino-1,4-naphthoquinone derivative. nih.govresearchgate.net This transformation involves a notable 1,2- to 1,4-carbonyl transposition, where an amine functional group effectively replaces the carbonyl group at the 2-position, and an imino group is incorporated at the 4-position. nih.gov

This reaction pathway can be summarized as follows:

Initial nucleophilic attack of the primary amine on the 1,2-naphthoquinone nucleus.

A series of subsequent steps, including dehydration and rearrangement.

Formation of a more stable 1,4-naphthoquinone imine structure.

For instance, the reaction between 1,2-naphthoquinone and n-butylamine yields 2-(butylamino)-naphthoquinone-1,4-butylimine. researchgate.net Similarly, reactions with other primary amines follow this pattern, indicating a general and synthetically versatile, albeit complex, reaction pathway. nih.govresearchgate.netrsc.org While specific studies on 5-Ethoxy- acs.orgnih.govnaphthoquinone are not detailed in the available literature, it is anticipated to follow a similar reaction course, influenced by the electronic and steric effects of the ethoxy group at the 5-position. The reaction of 1,2-naphthoquinone-4-sulfonic acid with primary amines also results in complex redox reactions to form violet dyes, further highlighting the intricate nature of these interactions. lookchem.com

Tautomeric Equilibria and Structural Dynamics in 5-Ethoxy-acs.orgnih.govnaphthoquinone

Tautomerism, the interconversion of structural isomers, is a key characteristic of many organic molecules, including quinone systems. wikipedia.org For 1,2-naphthoquinones, the potential for tautomerism, particularly keto-enol tautomerism in their reduced hydroquinone forms, is an important aspect of their structural dynamics. The quinone itself, 5-Ethoxy- acs.orgnih.govnaphthoquinone, is the oxidized form. Its corresponding reduced form, 5-ethoxy-1,2-dihydroxynaphthalene, can exist in equilibrium with its keto tautomers. nih.gov

The position and nature of substituents on the naphthoquinone ring play a crucial role in determining the position of this equilibrium. acs.orgacs.org For example, studies on larger fused aromatic systems have shown that the diketone tautomer can be the more stable form compared to the dihydroxy (catechol) aromatic form. nih.gov The presence of the electron-donating ethoxy group at the 5-position on the benzenoid ring of 5-Ethoxy- acs.orgnih.govnaphthoquinone would influence the electron distribution across the entire ring system. This, in turn, could affect the relative stability of potential tautomers in its reduced state or in derivatives. While specific experimental data on the tautomeric equilibrium of 5-Ethoxy- acs.orgnih.govnaphthoquinone is not available, the general principles governing substituted naphthoquinones suggest that a dynamic equilibrium is possible and would be sensitive to environmental factors such as solvent and temperature. acs.orgresearchgate.net

Reaction with Reactive Oxygen Species and Antioxidant Activity

Interaction with Metal Ions (e.g., Fe2+) in Redox Cycling

The redox cycling of quinones is a process where the quinone is reduced to a semiquinone radical, which can then transfer an electron to molecular oxygen to form the superoxide radical (O₂⁻•), regenerating the parent quinone. This cycle can repeat, leading to the continuous production of ROS. mdpi.com This process is often catalyzed by enzymes like NADPH-cytochrome P450 reductase.

Transition metal ions, such as iron (Fe²⁺), can play a significant role in these processes. While direct catalysis of the redox cycle by Fe²⁺ is one possibility, the interplay is often more complex. For example, cellular iron status can influence the cytotoxicity of redox-cycling quinones. Studies with 2,3-dimethoxy-1,4-naphthoquinone (DMNQ) have shown that iron deficiency can worsen the cytotoxicity induced by this ROS-generating agent. nih.gov This suggests that the cellular redox environment, which is heavily influenced by iron, is critical in modulating the effects of naphthoquinone redox cycling. 1,2-Naphthoquinone itself is known to undergo redox cycling with electron donors like the redox protein thioredoxin1, leading to the generation of superoxide and hydrogen peroxide. nih.gov It is plausible that 5-Ethoxy- acs.orgnih.govnaphthoquinone also participates in such redox cycling, and its activity could be modulated by the presence of metal ions like Fe²⁺.

Thermal and Photochemical Stability of 5-Ethoxy-acs.orgnih.govnaphthoquinone

The stability of a chemical compound under different energy inputs is a fundamental aspect of its chemical profile.

Thermal Stability

Studies on the thermal behavior of unsubstituted quinones provide insight into the likely stability of 5-Ethoxy- acs.orgnih.govnaphthoquinone. Thermal analysis has shown that 1,2-naphthoquinone is significantly less thermally stable than its 1,4-naphthoquinone isomer. The parent 1,2-naphthoquinone begins to decompose at temperatures above 100 °C. ufba.brresearchgate.net The molecular structure, particularly the arrangement of the carbonyl groups, strongly influences thermal stability. Ortho-quinones like 1,2-naphthoquinone are generally less stable than para-quinones. ufba.br The presence of substituents can also affect stability; for instance, increasing the chain length of an amino acid substituent on a 1,4-naphthoquinone core was found to increase thermal stability. researchgate.net Conversely, a 6,7-dimethoxy-2,3-naphthoquinone was reported to be less persistent than the unsubstituted version under certain oxidative conditions. rsc.org Based on the instability of the parent ortho-quinone scaffold, 5-Ethoxy- acs.orgnih.govnaphthoquinone is expected to have limited thermal stability.

Photochemical Stability

Naphthoquinones are colored compounds that absorb light in the visible and ultraviolet regions, making them photochemically active. researchgate.net The photochemistry of 1,4-naphthoquinones has been extensively studied, revealing transformations such as photoacylation with aldehydes and [2+2] photocycloadditions. researchgate.netmdpi.com Upon irradiation, 1,2-naphthoquinone derivatives can also undergo various reactions. For instance, irradiation of certain hydroxy-naphthalenemethanol derivatives leads to the formation of highly reactive ortho-naphthoquinone methides. acs.org The interaction of naphthoquinones with photosensitizers can lead to photochemical redox cycling, generating hydrogen peroxide as a byproduct. mdpi.com Given the inherent photochemical reactivity of the naphthoquinone core, 5-Ethoxy- acs.orgnih.govnaphthoquinone is not expected to be photochemically inert. Exposure to light, particularly UV light, could lead to degradation or participation in photochemical reactions.

Computational and Theoretical Investigations of 5 Ethoxy 1 2 Naphthoquinone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. For 5-Ethoxy- nih.govfrontiersin.orgnaphthoquinone, these calculations can predict its geometry, electronic distribution, and reactivity, offering insights into its chemical behavior.

The electronic structure of a molecule is fundamental to its stability and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For naphthoquinone derivatives, the HOMO is often localized near the quinone and any electron-donating groups, while the LUMO is typically centered on the electron-deficient 1,4-naphthoquinone (B94277) moiety researchgate.net. In 5-Ethoxy- nih.govfrontiersin.orgnaphthoquinone, the ethoxy group at the C5 position is an electron-donating group, which would be expected to influence the energy and distribution of these frontier orbitals. DFT calculations can precisely map these orbitals and quantify the energy gap.

Table 1: Representative Frontier Molecular Orbital Data for a Naphthoquinone Derivative This table provides an example of typical data obtained from DFT calculations for naphthoquinone derivatives. Specific values for 5-Ethoxy- nih.govfrontiersin.orgnaphthoquinone would require dedicated computational analysis.

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -3.5

| HOMO-LUMO Gap (ΔE) | 3.0 |

Global and local reactivity descriptors derived from DFT can predict how and where a molecule will react. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For 5-Ethoxy- nih.govfrontiersin.orgnaphthoquinone, the MEP would likely show negative potential around the carbonyl oxygens, making them sites for electrophilic attack, and positive potential near the hydrogen atoms researchgate.netresearchgate.net.

Fukui functions are another powerful tool, indicating the most likely sites for nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density when an electron is added or removed, these functions pinpoint specific atoms susceptible to reaction. This analysis is crucial for understanding the mechanisms of action for bioactive quinones, which often involve reactions with cellular nucleophiles.

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. For 5-Ethoxy- nih.govfrontiersin.orgnaphthoquinone, characteristic vibrational modes would include C=O stretching of the quinone system (typically in the 1640-1680 cm⁻¹ range), C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹), and C-O stretching from the ethoxy group researchgate.netresearchgate.net. Comparing the calculated spectrum with experimental data confirms the compound's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts for ¹H and ¹³C can also be computed. These calculations help in the assignment of complex spectra, especially for molecules with many signals in crowded regions nih.govmdpi.com. For 5-Ethoxy- nih.govfrontiersin.orgnaphthoquinone, calculations would predict the chemical shifts for the protons and carbons of the naphthalene (B1677914) core and the ethoxy side chain, considering the electronic effects of the carbonyl and ethoxy groups researchgate.net.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted 1,2-Naphthoquinone (B1664529) This table is a representative example of predicted NMR data. Actual values for 5-Ethoxy- nih.govfrontiersin.orgnaphthoquinone would be determined by specific computation.

Atom Predicted Chemical Shift (ppm)
C1 (C=O) 180.5
C2 (C=O) 178.8
C3 128.1
C4 135.0
C4a 130.2
C5 160.1 (C-OEt)
C6 115.3
C7 136.2
C8 120.5
C8a 132.0
O-C H₂-CH₃ 64.5

Molecular Docking and Dynamics Simulations for Biological Interactions

To explore the potential of 5-Ethoxy- nih.govfrontiersin.orgnaphthoquinone as a therapeutic agent, molecular docking and dynamics simulations are employed to predict its interactions with biological targets like proteins and nucleic acids.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method scores the binding affinity, typically in kcal/mol, with more negative values indicating stronger binding nih.gov. Naphthoquinone derivatives are known to interact with a variety of enzymes, making them interesting candidates for drug development nih.govresearchgate.net.

Potential enzyme targets for 5-Ethoxy- nih.govfrontiersin.orgnaphthoquinone could include:

Topoisomerases: 1,2-Naphthoquinone itself is known to be a poison of human type II topoisomerases, enzymes crucial for DNA replication and repair. Docking studies could reveal if the 5-ethoxy derivative can bind to the ATP-binding site or the DNA-enzyme interface, thereby stabilizing the DNA-cleavage complex nih.gov.

Kinases: Various protein kinases are implicated in cancer cell signaling and are common drug targets. Docking simulations can predict whether the compound fits into the ATP-binding pocket of kinases like PIM-1 or VEGFR-2 researchgate.net.

Neuraminidase: Some naphthoquinone derivatives have been investigated as inhibitors of viral neuraminidase, an essential enzyme for viral propagation nih.gov.

Molecular dynamics (MD) simulations can further refine docking results by simulating the movement of the protein-ligand complex over time, providing insights into its stability and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the binding nih.gov.

Table 3: Example of Molecular Docking Results for a Naphthoquinone Ligand with Potential Enzyme Targets This table illustrates the type of data generated from docking studies. The binding affinities are hypothetical.

Enzyme Target (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues
Topoisomerase IIα (e.g., 1ZXM) -8.5 Asp479, Ser549
PIM-1 Kinase (e.g., 4X7Q) -7.9 Lys67, Leu120

Besides targeting enzymes, many small molecules exert their biological effects by directly interacting with nucleic acids. Naphthoquinone derivatives have been shown to bind to DNA, typically through non-intercalative modes such as groove binding nih.gov. The interaction can induce conformational changes in the DNA structure.

Computational studies can model the binding of 5-Ethoxy- nih.govfrontiersin.orgnaphthoquinone to DNA or RNA. Docking simulations with DNA helices (e.g., B-DNA) can predict whether the molecule prefers to bind in the major or minor groove and identify the specific hydrogen bonds and van der Waals contacts that stabilize the interaction. The planarity of the naphthoquinone ring system is conducive to such interactions. MD simulations can then be used to assess the stability of the DNA-ligand complex and analyze any structural distortions induced in the DNA helix upon binding nih.gov.

Conformational Analysis of 5-Ethoxy-naphthoquinone in Biological Milieu

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For 5-Ethoxy-naphthoquinone, the ethoxy group introduces a degree of conformational freedom. Understanding how this group orients itself, particularly within a complex biological environment such as the active site of an enzyme, is crucial for elucidating its mechanism of action.

Computational methods, such as molecular dynamics (MD) simulations and conformational searches using quantum mechanical calculations, are employed to explore the potential energy surface of the molecule. These simulations can model the interactions of the ethoxy-naphthoquinone with surrounding water molecules and biological macromolecules, providing a dynamic picture of its conformational preferences. The conformation of the molecule can influence its ability to interact with biological targets through various non-covalent interactions, such as hydrogen bonding and van der Waals forces. The biological and toxicological activities of naphthoquinones are dependent on their capacity to bind with nucleophilic molecules or function as oxidizing agents.

Quantitative Structure-Activity Relationship (QSAR) Studies for Ethoxy-Naphthoquinones

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and computational toxicology. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on 5-Ethoxy-naphthoquinone are not extensively documented, a wealth of research on related naphthoquinone derivatives provides a solid framework for understanding the structural features that govern their activity.

The biological activity of naphthoquinones has been shown to be strongly correlated with a variety of electronic and steric parameters. These descriptors, which can be calculated using computational chemistry software, quantify different aspects of a molecule's physicochemical properties.

Electronic Parameters: These parameters describe the electron distribution within the molecule and are crucial for understanding its reactivity and interaction with biological targets. Key electronic descriptors include:

Polarizability: A measure of how easily the electron cloud of the molecule can be distorted by an external electric field. Higher polarizability can enhance interactions with biological targets.

Electronegativity: The tendency of an atom to attract a bonding pair of electrons. This influences the polarity of bonds and the molecule's ability to participate in hydrogen bonding and other electrostatic interactions.

Steric Parameters: These parameters relate to the size and shape of the molecule, which are critical for its ability to fit into a binding pocket and interact effectively with its target. Important steric descriptors include:

Van der Waals Volume: The volume occupied by the molecule.

Mass: The molecular weight of the compound.

Shape and Ring Complexity: Descriptors that quantify the three-dimensional arrangement of atoms and the complexity of any ring systems.

The table below summarizes key molecular descriptors that have been identified in QSAR studies of naphthoquinone derivatives as being influential for their anticancer activities.

Descriptor TypeDescriptor ExampleInfluence on Anticancer Activity
Electronic Polarizability (MATS3p, BELp8)Potent anticancer activities of naphthoquinones are influenced by this parameter.
Electronegativity (E1e)A key structural property contributing to the anticancer activities of the studied compounds.
Dipole Moment (Dipole, EEig15d)Influential in the potent anticancer activities of these naphthoquinones.
Steric Van der Waals Volume (GATS5v, GATS6v)A key structural property contributing to the anticancer activities of the studied compounds.
Mass (G1m)Potent anticancer activities of naphthoquinones are influenced by this parameter.
Shape of the Compound (SHP2)A key structural property contributing to the anticancer activities of the studied compounds.
Ring Complexity (RCI)This parameter has a high impact on activity against certain cancer cell lines.

This table is generated based on data from QSAR studies on 1,4-naphthoquinone derivatives.

Based on the correlation between molecular descriptors and biological activity, predictive QSAR models can be developed. These models are typically generated using statistical methods such as Multiple Linear Regression (MLR). A well-validated QSAR model can be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. The performance of these models is often evaluated using statistical metrics such as the correlation coefficient (R) and the root mean squared error (RMSE) for both the training set of compounds used to build the model and an independent test set.

The following table presents the predictive performance of four QSAR models constructed for the anticancer activities of a series of 1,4-naphthoquinones.

Model (Target Cell Line)Statistical ParameterTraining SetTest Set
HepG2 R0.89280.8436
RMSE0.26000.2726
HuCCA-1 R0.96640.9157
RMSE0.17550.3748
A549 R0.92080.7824
RMSE0.23190.3475
MOLT-3 R0.91670.8845
RMSE0.24430.3168

This table is generated based on data from a QSAR study on 1,4-naphthoquinone derivatives.

These models can then be used to guide the rational design of new ethoxy-naphthoquinone derivatives with potentially enhanced activity profiles.

Reaction Mechanism Studies through Computational Approaches (e.g., DFT)

Understanding the reaction mechanisms of 5-Ethoxy-naphthoquinone is fundamental to explaining its biological effects. Quinones are known to exert their biological actions through two main reactions: as pro-oxidants that reduce oxygen to reactive oxygen species, and as electrophiles that form covalent bonds with biological nucleophiles.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. DFT calculations can be used to map out the entire reaction pathway for chemical transformations, identifying transition states and intermediates. This provides detailed insights into the energetics and feasibility of different reaction mechanisms.

For ethoxy-naphthoquinones, DFT studies can be employed to investigate:

Redox Cycling: The one- or two-electron reduction of the quinone moiety to form semiquinone and hydroquinone (B1673460) species. This is a key process in the generation of reactive oxygen species.

Nucleophilic Addition: The reaction of the electrophilic quinone ring with biological nucleophiles, such as the thiol groups in cysteine residues of proteins.

Photoredox Mechanisms: In the presence of light, some naphthoquinones can undergo photoredox reactions. DFT, combined with time-resolved spectroscopies, has been used to investigate the photoredox mechanisms of related methoxy-naphthoquinone compounds.

By elucidating these reaction mechanisms at a molecular level, computational studies can help to rationalize the observed biological activities and guide the design of new compounds with desired reactivity profiles.

Solvent Effects and Environmental Considerations in Computational Modeling

The majority of biological processes occur in an aqueous environment. Therefore, accurately modeling the effect of the solvent is crucial for obtaining meaningful results from computational studies. Computational chemistry employs two main approaches to model solvent effects:

Implicit Solvent Models: The solvent is represented as a continuous medium with a given dielectric constant. This approach is computationally efficient but may not capture specific solute-solvent interactions like hydrogen bonding.

Explicit Solvent Models: Individual solvent molecules are included in the simulation. This provides a more realistic representation of the solvent environment but is computationally more demanding.

The choice of solvent model can significantly impact the predicted properties and reactivity of the molecule under investigation.

Beyond the scientific considerations of modeling, the field of computational chemistry is also increasingly aware of its own environmental impact. The extensive use of high-performance computing for complex simulations consumes a significant amount of energy, contributing to a carbon footprint. Therefore, there is a growing emphasis on developing and implementing more energy-efficient computational methods and adopting sustainable practices in computational research to balance the green potential of these techniques with their environmental costs.

Molecular and Cellular Biological Mechanisms of 5 Ethoxy 1 2 Naphthoquinone in Vitro Studies

Modulation of Cellular Redox Homeostasis

Naphthoquinones are highly redox-active molecules, a characteristic that is central to their biological effects. They can act as potent modulators of the cellular redox environment, leading to significant physiological consequences.

Reactive Oxygen Species (ROS) Generation by 5-Ethoxy-nih.govnih.govnaphthoquinone

A primary mechanism of action for naphthoquinones is their ability to generate reactive oxygen species (ROS) through a process known as redox cycling. nih.govresearchgate.net This process involves the enzymatic reduction of the quinone to a semiquinone radical, often catalyzed by enzymes such as cytochrome P450 reductase, which utilizes cellular reducing equivalents like NADPH. nih.govmdpi.com

This unstable semiquinone radical can then readily transfer an electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide (B77818) anion radical (O₂⁻). nih.gov This initiates a cascade of ROS production, as superoxide can be converted to hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.gov This continuous cycle of reduction and oxidation can lead to a state of oxidative stress, where the cellular production of ROS overwhelms the antioxidant defense systems. nih.govnih.gov This overproduction of ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA. nih.govresearchgate.net

Impact on Antioxidant Enzyme Systems (e.g., Catalase, DT-Diaphorase)

The surge in ROS levels induced by naphthoquinones places a significant burden on cellular antioxidant enzyme systems. Enzymes like catalase, which detoxifies hydrogen peroxide, are crucial in mitigating oxidative damage. Studies on naphthoquinone derivatives have shown they can inhibit catalase activity, further exacerbating the accumulation of H₂O₂. ijbio.ir

The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, plays a complex, dual role in quinone metabolism. nih.gov DT-diaphorase catalyzes a two-electron reduction of quinones to form a relatively stable hydroquinone (B1673460). nih.gov This is often considered a detoxification pathway, as it bypasses the formation of the reactive semiquinone radical and the hydroquinone can be further conjugated and eliminated from the cell. nih.gov

However, under certain conditions, the hydroquinone can auto-oxidize back to the quinone, a process that also generates ROS. nih.gov Therefore, the action of DT-diaphorase can be either protective or detrimental, depending on the specific quinone derivative, the cellular environment, and the rate of hydroquinone auto-oxidation. nih.gov

Effects on Cellular Respiration and Energy Metabolism

The integrity of mitochondria is vital for cellular energy production through respiration. Naphthoquinones can interfere with this process. Due to their structural similarity to ubiquinone (Coenzyme Q10), a key component of the mitochondrial electron transport chain (ETC), naphthoquinones can disrupt the flow of electrons. mdpi.com

This interference, combined with the ROS-induced damage to mitochondrial membranes and proteins, can lead to mitochondrial dysfunction. mdpi.com The consequence is a decrease in the efficiency of oxidative phosphorylation and a reduction in the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.gov This disruption of energy metabolism can severely compromise cellular function and viability.

Interaction with Biological Macromolecules and Molecular Targets

Beyond their effects on redox homeostasis, the electrophilic nature of nih.govnih.govnaphthoquinones allows them to directly interact with and modify crucial biological macromolecules, leading to functional impairments.

Covalent Adduction to Proteins and Peptides (e.g., Cysteine Thiols)

nih.govnih.govNaphthoquinone is an electrophile that can readily react with nucleophilic residues on proteins and peptides, forming covalent adducts. This process, known as arylation, can alter the structure and function of the target protein. nih.gov Key targets for adduction include the thiol groups of cysteine residues, as well as the amino groups of lysine, histidine, and N-terminal valine residues. nih.govnih.gov

Studies using model proteins and peptides have demonstrated the formation of both mono- and di-adducts with nih.govnih.govnaphthoquinone. nih.gov Such covalent modifications can inhibit enzyme activity, disrupt protein-protein interactions, and trigger cellular stress responses. nih.gov

Table 1: Observed Covalent Adduction of nih.govnih.govNaphthoquinone with Amino Acid Residues in Model Proteins.
Target ProteinModified Amino Acid ResidueSignificance of Modification
ActinCysteine, Lysine, HistidineDisruption of cytoskeletal function. nih.gov
Protein Disulfide Isomerase (PDI)Cysteine, Lysine, HistidineImpairment of protein folding and quality control. nih.gov
Thioredoxin 1 (Trx1)Cysteine (Cys32, Cys35)Inhibition of antioxidant and signaling functions. nih.gov
Protein Tyrosine Phosphatases (PTPs)CysteineAlteration of cellular signaling pathways. nih.gov

DNA Damage and DNA Intercalation Mechanisms

nih.govnih.govNaphthoquinone and its derivatives can inflict damage on DNA through multiple mechanisms, compromising genomic integrity. nih.gov

One major pathway is indirect, mediated by the ROS generated during redox cycling. Oxidative stress can lead to the formation of mutagenic DNA lesions, such as 8-hydroxy-2′-deoxyguanosine (8-OHdG), and can cause single- and double-strand breaks in the DNA backbone. nih.gov

Additionally, direct interactions with DNA and associated proteins have been identified. Research has shown that nih.govnih.govnaphthoquinone acts as a topoisomerase II poison. nih.gov Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. By stabilizing the transient enzyme-DNA cleavage complex, nih.govnih.govnaphthoquinone prevents the re-ligation of the DNA strands, leading to the accumulation of toxic double-strand breaks. nih.govnih.gov Furthermore, the planar structure of the naphthoquinone ring allows some derivatives to act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.govspandidos-publications.com This can distort the DNA structure, interfering with replication and transcription processes. spandidos-publications.com

Table 2: Mechanisms of DNA Damage by nih.govnih.govNaphthoquinone.
MechanismDescriptionConsequence
ROS-Mediated DamageGeneration of hydroxyl radicals and other ROS that attack DNA bases and the sugar-phosphate backbone. nih.govFormation of oxidized bases (e.g., 8-OHdG) and DNA strand breaks. nih.gov
Topoisomerase II PoisoningStabilization of the covalent complex between topoisomerase II and DNA, preventing DNA re-ligation. nih.govAccumulation of protein-linked DNA double-strand breaks. nih.gov
DNA IntercalationInsertion of the planar naphthoquinone structure between DNA base pairs. nih.govspandidos-publications.comDistortion of the DNA helix, leading to inhibition of replication and transcription. spandidos-publications.com

Inhibition of Key Enzymes and Regulatory Proteins

In vitro studies have revealed that 5-Ethoxy-naphthoquinone and related naphthoquinone structures interact with and inhibit a range of crucial enzymes and regulatory proteins. These interactions are central to their molecular and cellular biological effects. The following sections detail the mechanisms of inhibition for specific protein targets.

Protein Tyrosine Phosphatases (PTPs)

Naphthoquinones, such as 1,2-naphthoquinone (B1664529), have been shown to inhibit protein-tyrosine phosphatases (PTPs). PTPs are a diverse family of enzymes that play a critical role in cellular signal transduction by dephosphorylating tyrosine residues on proteins. All PTPs possess an essential cysteine residue in their active site which is crucial for their catalytic activity.

The inhibitory mechanism of 1,2-naphthoquinone involves the covalent modification of PTPs. This covalent binding is believed to be at least partially responsible for the reduction in PTP activity. This inhibition leads to the prolonged transactivation of receptors like the epidermal growth factor receptor (EGFR), as the negative regulation by PTPs is removed. Studies in human epithelial A431 cells demonstrated that exposure to 1,2-naphthoquinone resulted in a concentration-dependent increase in EGFR phosphorylation, which was coupled with a reduction in cellular PTP activity.

Kelch-like ECH-associated protein 1 (Keap1) / NF-E2-related factor 2 (Nrf2) Pathway

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to stressors, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of numerous cytoprotective genes.

Naphthoquinones can activate this pathway. For instance, 1,2-naphthoquinone has been shown to form adducts with Keap1 in murine hepatocytes. This modification of Keap1 disrupts its ability to target Nrf2 for degradation, leading to the activation of Nrf2 and subsequent Nrf2-dependent gene expression. This activation is a key mechanism by which cells respond to the electrophilic nature of certain naphthoquinones.

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a glycolytic enzyme that has been identified as a quinone reductase. It can catalyze the two-electron reduction of the electrophilic 1,2-naphthoquinone (1,2-NQ) to its non-electrophilic hydroquinone form, 1,2-dihydroxynaphthalene (1,2-NQH2). This reaction requires a cofactor such as NADH.

By converting 1,2-NQ to a less reactive form, GAPDH effectively inhibits the formation of covalent bonds between the naphthoquinone and protein thiols. In vitro experiments using recombinant human GAPDH confirmed that the enzyme catalyzes this reduction, leading to significant NADH consumption. When 1,2-NQ was incubated with GAPDH in the presence of NADH, there was minimal covalent binding of the quinone to the enzyme itself, demonstrating the protective role of GAPDH's reductase activity against electrophilic modification.

Topoisomerase II Inhibition

1,2-Naphthoquinone has been identified as a poison for human type II topoisomerases, with a preferential activity against the topoisomerase IIα isoform compared to the IIβ isoform. Topoisomerase II enzymes are critical for managing DNA topology during processes like replication and transcription. Poisons of this enzyme stabilize the transient enzyme-DNA cleavage complex, leading to double-stranded DNA breaks.

The mechanism by which 1,2-naphthoquinone acts appears to be that of a covalent poison. This is supported by evidence that its activity against topoisomerase IIα is nullified by the presence of sulfhydryl and reducing agents. Furthermore, when pre-incubated with the enzyme before the addition of DNA, 1,2-naphthoquinone's ability to induce cleavage is inhibited. These findings suggest that the compound forms a covalent adduct with the protein, which is characteristic of covalent poisons that can increase DNA cleavage by affecting the enzyme's conformation.

Cholinesterase (AChE and BChE) Inhibition

5-Ethoxy-naphthoquinone has been evaluated for its inhibitory activity against cholinesterases, which are key enzymes in the nervous system. Specifically, it has demonstrated effective inhibitory activity against acetylcholinesterase (AChE). In one study, this compound, referred to as naphthoquinone 2, was identified as a potent multitarget-directed ligand with an IC₅₀ value of 9.2 μM against AChE. The inhibition of AChE is a significant therapeutic target, particularly in the context of neurodegenerative diseases. Naphthoquinone derivatives have been shown to exhibit moderate to high inhibition of AChE, with some compounds showing dual binding interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Table 1: Inhibitory Activity of 5-Ethoxy-naphthoquinone against Cholinesterases

EnzymeIC₅₀ (μM)
Acetylcholinesterase (AChE)9.2

IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Monoamine Oxidase (MAO A/B) Inhibition

Monoamine oxidases (MAO) are crucial enzymes involved in the metabolism of neurotransmitters in the central nervous system. They exist in two isoforms, MAO-A and MAO-B, which have different substrate and inhibitor preferences. Inhibition of these enzymes is a therapeutic strategy for various neuropsychiatric and neurodegenerative disorders.

5-Ethoxy-naphthoquinone has shown remarkable inhibitory activity against MAO-B. Research has highlighted this compound (referred to as naphthoquinone 2) as having a particularly potent effect on this isoform, with an IC₅₀ value of 7.7 nM. This potent and selective inhibition suggests a strong interaction with the MAO-B enzyme.

Table 2: Inhibitory Activity of 5-Ethoxy-naphthoquinone against Monoamine Oxidase B

Enzyme IsoformIC₅₀ (nM)
Monoamine Oxidase B (MAO-B)7.7

IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Carbonic Anhydrase (hCA I/II) Inhibition

Naphthoquinones have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isozymes I and II. Carbonic anhydrases are metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. While direct studies on 5-Ethoxy-\naphthoquinone are limited, research on related compounds provides insight into potential mechanisms. For instance, novel thiourea (B124793) and sulphonamide derivatives have been synthesized and shown to possess inhibitory properties against hCA I and II. One sulphonamide derivative, in particular, demonstrated efficient inhibition against hCA II with a KI of 58.6 nM. Another compound exhibited moderate inhibition against hCA II (KI = 199.2 nM) and weaker inhibition against hCA I (KI = 6428.4 nM). The inhibition of these enzymes can lead to alterations in pH homeostasis, which is a critical factor in the survival and proliferation of cancer cells. The inhibition of carbonic anhydrase IX (CA IX), a tumor-associated isoform, has been shown to promote apoptosis in cancer cells through alterations in intracellular pH levels.

The general mechanism of action for many carbonic anhydrase inhibitors involves the binding of the inhibitor to the zinc ion within the active site of the enzyme, thereby preventing the binding of substrate molecules. The structural characteristics of the inhibitor, such as the presence of specific functional groups, determine its affinity and selectivity for different CA isozymes. For example, morpholine-based thiazole (B1198619) derivatives have been shown to exhibit varying degrees of inhibitory action against bovine CA-II, with some compounds showing greater affinity than the standard inhibitor acetazolamide.

Compound TypeTarget IsozymeInhibition Constant (KI)Reference
Sulphonamide Derivative 4hCA II58.6 nM
Sulphonamide Derivative 10hCA II199.2 nM
Sulphonamide Derivative 10hCA I6428.4 nM
Thiazole Derivative 24Bovine CA-II9.64 ± 0.007 μM
NQO1 Enzyme Substrate Activity and Modulation

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones. This process is generally considered a detoxification pathway as it bypasses the formation of reactive semiquinone intermediates. However, in some cases, the resulting hydroquinone can undergo further reactions, leading to bioreductive activation and cellular damage. Naphthoquinones are known substrates for NQO1. The enzyme's activity can be influenced by the cellular microenvironment, with elevated levels observed in confluent cell cultures and within multicellular spheroids.

The interaction of quinones with NQO1 can have significant implications for cellular function. For example, the antitumor activity of certain redox cycling quinones, such as β-lapachone, is dependent on NQO1-mediated reduction. This reduction leads to the generation of reactive oxygen species (ROS) and oxidative DNA damage. Furthermore, NQO1 plays a role in stabilizing the tumor suppressor protein p53 by inhibiting its degradation. Inhibition of NQO1 by compounds like dicoumarol can lead to a reduction in p53 levels and suppress p53-dependent apoptosis.

Compound/ConditionEffect on NQO1ConsequenceReference
β-lapachoneSubstrateGeneration of ROS, NAD+ depletion
DicoumarolInhibitorIncreased p53 degradation
Confluent cell cultureIncreased expressionAltered drug sensitivity

Cellular Signaling Pathway Modulation

Influence on Inflammatory and Anti-inflammatory Pathways

Naphthoquinone derivatives have demonstrated significant anti-inflammatory activity in various in vitro models. They have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages. For instance, certain 1,4-naphthoquinone (B94277) derivatives inhibited NO production with IC50 values ranging from 1.7 to 49.7 μM. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate signaling pathways involved in the inflammatory response.

One of the primary mechanisms is the inhibition of pro-inflammatory cytokine production, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA level. Furthermore, some naphthoquinones can interfere with the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. The activation of the Nrf2 pathway, which leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), has also been implicated in the anti-inflammatory effects of some related compounds.

Naphthoquinone DerivativeEffectIC50 (NO inhibition)Reference
Various 1,4-naphthoquinonesInhibition of NO production1.7 - 49.7 μM
Linear furanonaphthoquinonesInhibition of NO and PGE20.45 - 2.86 μM (NO), 0.38 - 1.65 μM (PGE2)

Effects on Apoptosis Induction Pathways (e.g., ERS, Aurora-kinase)

Naphthoquinones are known to induce apoptosis in various cancer cell lines through multiple mechanisms. One key pathway involves the generation of reactive oxygen species (ROS), which can trigger both endoplasmic reticulum (ER) stress and genotoxic stress responses. The accumulation of ROS can lead to a loss of mitochondrial membrane potential and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.

Inhibition of Aurora kinases, which are crucial regulators of mitosis, is another mechanism by which some related compounds induce apoptosis. Synthetic pan-Aurora kinase inhibitors have been shown to trigger apoptosis and cause cell cycle arrest at the G2/M phase. For example, a synthetic flavone (B191248) derivative, 5-methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one, was found to be a potential pan-aurora kinase inhibitor that induces G2/M cell-cycle arrest and apoptosis.

Compound ClassTarget PathwayCellular EffectReference
NaphthoquinonesROS generationER stress, mitochondrial apoptosis
Synthetic flavonesAurora kinase inhibitionG2/M arrest, apoptosis

Regulation of Tumor Suppressor Proteins (e.g., p53)

The tumor suppressor protein p53 plays a critical role in preventing cancer development by inducing cell cycle arrest or apoptosis in response to cellular stress. The stability and activity of p53 are tightly regulated by various mechanisms, including interactions with other proteins and post-translational modifications. As mentioned previously, NQO1 has been shown to regulate p53 stability by protecting it from proteasomal degradation. Inhibition of NQO1 leads to a decrease in p53 levels and can abrogate p53-dependent apoptosis.

Oxidative stress, which can be induced by naphthoquinones, is also known to influence p53 activity. Reactive oxygen species can cause oxidative modifications of cysteine residues within the p53 protein, which can affect its function. Specifically, oxidation of cysteine residues involved in zinc coordination can lead to the loss of the zinc ion and the formation of disulfide bonds, altering the protein's conformation and activity.

Emerging Research Directions and Future Perspectives for 5 Ethoxy 1 2 Naphthoquinone

Design and Synthesis of Novel Analogs with Enhanced Specificity or Potency

The 1,4-naphthoquinone (B94277) pharmacophore is a versatile scaffold suitable for chemical modifications aimed at generating novel compounds with enhanced or expanded biological activities. nih.gov A primary future direction for 5-Ethoxy- frontiersin.organnualreviews.orgnaphthoquinone is the rational design and synthesis of new analogs to improve target specificity and therapeutic potency. Synthetic strategies can focus on several modifications to the core structure.

Key areas for synthetic modification include:

Modification of the Ethoxy Group: Altering the length of the alkyl chain (e.g., from ethoxy to propoxy or butoxy) or introducing functional groups to the ethyl moiety could significantly impact lipophilicity and, consequently, cell permeability and target engagement.

Substitution on the Naphthalene (B1677914) Ring: Introducing various substituents (e.g., halogens, amino groups, hydroxyl groups) at other available positions on the aromatic ring can modulate the electronic properties of the quinone system, influencing its redox potential and reactivity. nih.gov

Derivatization at the Quinone Moiety: Creating derivatives by reacting the carbonyl groups could lead to compounds with entirely new mechanisms of action.

These synthetic efforts can generate a library of novel compounds for screening. nih.govnih.gov For instance, the synthesis of phenoxy-1,4-naphthoquinone derivatives has been achieved in a one-pot reaction, providing an efficient method for creating a diverse range of analogs. nih.gov Such approaches, applied to 5-Ethoxy- frontiersin.organnualreviews.orgnaphthoquinone, would accelerate the discovery of new lead compounds with improved pharmacological profiles. nih.govbrieflands.com

Modification Site on 5-Ethoxy- frontiersin.organnualreviews.orgnaphthoquinonePotential Synthetic ModificationAnticipated Effect on BioactivityRationale / Example from Literature
5-Ethoxy GroupVary alkyl chain length (methoxy, propoxy, etc.)Modulate lipophilicity, cell membrane permeability, and target binding.Altering substituents directly impacts the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com
Aromatic RingIntroduction of electron-withdrawing (e.g., -NO2, -Cl) or electron-donating (e.g., -NH2, -OH) groups.Alter redox potential, influencing ROS generation and reactivity with nucleophiles.Substituent groups on the naphthoquinone ring can alter oxidation/reduction characteristics and thereby modify biological activity. nih.gov
Quinone MoietyFormation of imines or other derivatives at the carbonyl positions.Change the mechanism of action, potentially shifting from redox cycling to direct enzyme inhibition.Synthesis of novel naphthoquinone-related imines has led to the identification of new anticancer leads. brieflands.comresearchgate.net

Exploration of Multi-Target Directed Ligand (MTDL) Potential

Complex multifactorial diseases, such as Alzheimer's disease and cancer, often involve the dysregulation of multiple biological pathways. nih.gov The traditional "one-target, one-drug" approach has limitations in treating such diseases, which has spurred the development of Multi-Target Directed Ligands (MTDLs). nih.gov MTDLs are single molecules designed to interact with multiple targets simultaneously, offering the potential for enhanced efficacy and a reduced likelihood of drug resistance. nih.gov

Naphthoquinone derivatives have emerged as promising candidates for MTDL development. acs.org For example, certain naphthoquinone analogs have been synthesized and evaluated as promiscuous agents for Alzheimer's disease, showing inhibitory activity against β-amyloid aggregation, tau protein aggregation, acetylcholinesterase (AChE), and monoamine oxidase (MAO) B. nih.govresearchgate.net

Given this precedent, 5-Ethoxy- frontiersin.organnualreviews.orgnaphthoquinone serves as an excellent starting scaffold for designing MTDLs. Future research should involve:

Computational Screening: Using molecular modeling to predict the binding of 5-Ethoxy- frontiersin.organnualreviews.orgnaphthoquinone derivatives to various disease-relevant targets.

Rational Design: Synthesizing hybrid molecules that combine the 5-Ethoxy- frontiersin.organnualreviews.orgnaphthoquinone core with other pharmacophores known to interact with desired targets.

Biological Profiling: Screening these novel compounds against a panel of targets to identify potent multi-target agents.

This strategy could lead to the development of novel therapeutics for complex diseases where targeting a single pathway has proven insufficient.

Potential Disease AreaKey Pathological TargetsRationale for 5-Ethoxy- frontiersin.organnualreviews.orgnaphthoquinone as an MTDL Scaffold
Alzheimer's DiseaseAβ Aggregation, Tau Aggregation, Acetylcholinesterase (AChE), MAO-BNaphthoquinone derivatives have shown significant inhibitory activity against these key targets in Alzheimer's pathology. nih.govacs.org
CancerTopoisomerases, Protein Kinases (e.g., PI3K), Proteasome, COX-2The naphthoquinone core is present in many anticancer agents and derivatives have shown inhibitory activity against multiple cancer-related enzymes and pathways. mdpi.comnih.govmdpi.com
Bacterial InfectionsDNA Gyrase, Cell Division Proteins (e.g., FtsZ), Electron Transport Chain ComponentsNaphthoquinones can disrupt bacterial protein synthesis, modulate redox processes, and interfere with the electron transport chain. frontiersin.org

Advanced Mechanistic Studies using "Omics" Technologies (e.g., Proteomics, Metabolomics)

Understanding the precise molecular mechanism of action (MOA) is critical for the development of any therapeutic agent. Recent advances in "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provide powerful, unbiased tools for elucidating the complex cellular responses to a compound. frontiersin.orgmdpi.com

Applying these technologies to 5-Ethoxy- frontiersin.organnualreviews.orgnaphthoquinone would provide a systems-level understanding of its biological effects. For example, studies on other naphthoquinones have successfully used these approaches:

Proteomics revealed that the natural naphthoquinone plumbagin (B1678898) exerts its antibacterial effect by disrupting the citric acid cycle and heme biosynthesis in Bacillus subtilis. frontiersin.org

Integrated transcriptomics and metabolomics showed that 2-methoxy-1,4-naphthoquinone-based carbon dots inhibit the fungus Penicillium italicum by disrupting glycolysis, the TCA cycle, and other metabolic pathways. mdpi.comnih.gov

A similar multi-omics approach for 5-Ethoxy- frontiersin.organnualreviews.orgnaphthoquinone would involve treating relevant cell models (e.g., cancer cells, neurons, or bacteria) with the compound and analyzing the global changes in proteins (proteomics) and metabolites (metabolomics). This can identify specific protein targets and perturbed metabolic pathways, offering deep insights into its MOA and potentially revealing novel therapeutic targets. nih.govresearchgate.net

"Omics" TechnologyInformation GainedPotential Application for 5-Ethoxy- frontiersin.organnualreviews.orgnaphthoquinone
ProteomicsIdentifies changes in protein expression levels and post-translational modifications.Directly identify cellular protein targets that bind to the compound; reveal compensatory changes in protein expression. frontiersin.org
MetabolomicsMeasures global changes in small-molecule metabolites.Pinpoint specific metabolic pathways (e.g., energy metabolism, amino acid synthesis) that are disrupted by the compound. mdpi.com
TranscriptomicsQuantifies changes in gene expression (mRNA levels).Understand how the compound alters cellular signaling pathways at the transcriptional level. nih.gov

Development of 5-Ethoxy-frontiersin.organnualreviews.orgnaphthoquinone as Biochemical Tools or Probes

Future research could focus on transforming 5-Ethoxy- frontiersin.organnualreviews.orgnaphthoquinone into a chemical probe to identify and study new protein targets, a field known as activity-based protein profiling (ABPP). This would involve synthesizing analogs of 5-Ethoxy- frontiersin.organnualreviews.orgnaphthoquinone that incorporate a "handle" for visualization or enrichment, such as:

A fluorescent tag (fluorophore): To allow for visualization of the compound's subcellular localization using fluorescence microscopy.

A biotin (B1667282) tag: To enable the pull-down and subsequent identification of protein targets via mass spectrometry.

A "clickable" alkyne or azide (B81097) group: For use in bioorthogonal chemistry to attach reporter tags after the probe has reacted with its cellular targets.

Developing such probes would create powerful tools for chemical biology, enabling researchers to map the protein interaction landscape of 5-Ethoxy- frontiersin.organnualreviews.orgnaphthoquinone and uncover new biological pathways regulated by this class of molecules. researchgate.net

Application in Environmental Chemical Biology Research

Emerging research directions for 5-Ethoxy- frontiersin.organnualreviews.orgnaphthoquinone in this area include:

Allelopathy: Investigating its potential as an allelochemical. Naturally occurring naphthoquinones like juglone (B1673114) are known to inhibit the growth of surrounding plants, a phenomenon called allelopathy. researchgate.net Studying 5-Ethoxy- frontiersin.organnualreviews.orgnaphthoquinone could reveal novel, selective herbicidal properties.

Mitigation of Harmful Algal Blooms: Exploring its use as a selective algicide. Certain naphthoquinone derivatives have been shown to effectively mitigate blooms of specific freshwater diatoms with low toxicity to other organisms in the ecosystem. researchgate.net Testing 5-Ethoxy- frontiersin.organnualreviews.orgnaphthoquinone and its analogs could provide new solutions for managing harmful algal blooms, a growing environmental concern.

This research avenue positions 5-Ethoxy- frontiersin.organnualreviews.orgnaphthoquinone not just as a potential therapeutic but also as a molecule with applications in agriculture and environmental management.

Q & A

Basic: What synthetic methodologies are effective for introducing ethoxy groups at specific positions (e.g., position 5) on the 1,2-naphthoquinone scaffold?

Answer:
Alkoxy-substituted 1,2-naphthoquinones, such as 5-ethoxy derivatives, can be synthesized through nucleophilic substitution or photochemical pathways. For example:

  • Photochemical alkylation : Irradiation of 1,2-naphthoquinone with ethoxy-containing alkanals generates intermediates like 3-acyl-1,2-naphthalenediols, which are oxidized to yield alkoxy-substituted products .
  • Directed functionalization : Positional selectivity (e.g., para vs. ortho substitution) is influenced by steric and electronic effects. Protecting groups or metal-catalyzed cross-coupling reactions can enhance regioselectivity .
    Validation : Confirm structure via 1H/ 13C^1 \text{H}/\ ^{13} \text{C}-NMR and X-ray crystallography. Assess purity using HPLC with UV detection (λ ~ 250–400 nm for quinones) .

Advanced: How does the ethoxy group at position 5 modulate the redox cycling efficiency and ROS generation of 1,2-naphthoquinone derivatives?

Answer:
Electron-donating groups (e.g., ethoxy) lower the quinone/semiquinone redox potential (EE^\circ), enhancing semiquinone stability and promoting superoxide (O2\text{O}_2^-) generation via oxygen reduction. Key methods include:

  • Electrochemical assays : Cyclic voltammetry (CV) measures EE^\circ shifts. 1,2-naphthoquinones with ethoxy substituents show ~50 mV lower potentials than unsubstituted analogs, increasing redox cycling efficiency .
  • EPR spectroscopy : Detects semiquinone radical intermediates. Ethoxy groups stabilize radicals through hydrogen-bonding networks, prolonging ROS production .
    Implications : Enhanced ROS generation correlates with cytotoxicity in cancer cells but may exacerbate oxidative stress in non-target tissues .

Basic: What analytical techniques are critical for characterizing 5-Ethoxy-[1,2]naphthoquinone in complex biological matrices?

Answer:

  • LC-MS/MS : Quantifies trace levels in cellular lysates using MRM transitions (e.g., m/z 158 → 130 for the quinone core) .
  • UV-Vis spectroscopy : Alkoxy groups induce bathochromic shifts (e.g., λ_max ~ 340 nm vs. 320 nm for unsubstituted 1,2-naphthoquinone), aiding purity assessment .
  • FT-IR : Confirms ethoxy C-O stretching (~1100–1250 cm1^{-1}) and quinone C=O bands (~1660 cm1^{-1}) .

Advanced: How can researchers resolve contradictory data on thiol-mediated vs. ROS-driven cytotoxicity in this compound derivatives?

Answer:

  • Competitive assays : Compare cytotoxicity in glutathione (GSH)-depleted vs. GSH-replete cells. Thiol adduct formation (e.g., via LC-MS) indicates direct Michael addition, while ROS dominance is confirmed using ROS scavengers (e.g., NAC) .
  • Enzyme inhibition studies : Test inhibition of thiol-dependent enzymes (e.g., thioredoxin reductase) to isolate thiol-targeting mechanisms .
  • Redox proteomics : Identify protein-SH adducts (e.g., using biotin-conjugated probes) to distinguish covalent modification from oxidative damage .

Basic: What are the key spectral differences between this compound and its parent compound, and how do these affect analytical workflows?

Answer:

  • UV-Vis : Ethoxy substitution red-shifts absorbance (Δλ ~ 20 nm) due to extended conjugation. Requires adjusted HPLC detection wavelengths .
  • Fluorescence : Quinones typically exhibit low fluorescence, but ethoxy derivatives may show weak emission (~450 nm), necessitating sensitive detectors (e.g., fluorescence HPLC) for trace analysis .
  • Mass spectrometry : Ethoxy groups increase molecular weight by 44 Da (C2_2H5_5O), aiding differentiation from unsubstituted analogs .

Advanced: What experimental designs mitigate confounding factors in assessing the dual pro-oxidant/antioxidant effects of this compound?

Answer:

  • Dose-response profiling : Low doses may act as antioxidants via Nrf2 activation, while higher doses induce ROS. Use tiered concentrations (nM–μM) in cellular assays .
  • ROS-specific probes : Combine DCFH-DA (general ROS) with MitoSOX (mitochondrial superoxide) to localize oxidative stress .
  • Knockout models : Test cytotoxicity in cells lacking antioxidant enzymes (e.g., SOD1/^{-/-}) to clarify ROS dependency .

Basic: How do structural analogs (e.g., 4-alkoxy vs. 5-ethoxy derivatives) differ in biological activity, and what methodologies highlight these differences?

Answer:

  • Positional isomerism : 4-Alkoxy derivatives (e.g., 4-methoxy) exhibit distinct reactivity due to steric hindrance, reducing thiol adduct formation compared to 5-ethoxy isomers .
  • Biological assays : Compare IC50_{50} values in cancer cell lines (e.g., MCF-7) using MTT assays. Ethoxy at position 5 enhances membrane permeability, increasing potency .
  • Computational modeling : Density Functional Theory (DFT) predicts electron density distribution, explaining substituent effects on redox potential .

Advanced: What strategies optimize the selectivity of this compound for therapeutic targets (e.g., topoisomerase II) while minimizing off-target effects?

Answer:

  • Structure-activity relationship (SAR) studies : Introduce bulky substituents (e.g., 3-alkyl groups) to block non-specific protein binding .
  • Targeted delivery : Conjugate with tumor-homing peptides (e.g., RGD) to enhance specificity .
  • Enzyme kinetics : Measure KiK_i values for target enzymes (e.g., topoisomerase II) vs. off-target thiols (e.g., GSH) using SPR or fluorescence polarization .

Basic: What are the stability considerations for this compound in aqueous vs. organic solvents, and how are degradation products monitored?

Answer:

  • Hydrolysis : Ethoxy groups are stable in organic solvents (e.g., DMSO) but hydrolyze slowly in aqueous buffers (pH > 7). Monitor via HPLC for quinone-to-diol conversion .
  • Light sensitivity : Store in amber vials under inert gas (N2_2) to prevent photodegradation. Use UPLC-PDA to detect decomposition peaks .

Advanced: How do computational models predict the metabolic fate of this compound, and what in vitro assays validate these predictions?

Answer:

  • ADMET prediction : Tools like SwissADME estimate hepatic CYP450 metabolism (e.g., CYP3A4-mediated O-deethylation) .
  • Microsomal assays : Incubate with human liver microsomes (HLM) + NADPH, followed by LC-MS/MS to detect deethylated metabolites .
  • Reactive metabolite trapping : Use GSH or cyanide to capture electrophilic intermediates, confirming bioactivation pathways .

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